molecular formula C15H18O3 B6324270 (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid CAS No. 733740-26-6

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid

Cat. No.: B6324270
CAS No.: 733740-26-6
M. Wt: 246.30 g/mol
InChI Key: BYTVBMWKXJZNBJ-YPMHNXCESA-N
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Description

This compound features a cyclopentane backbone with a carboxylic acid group at position 1 and a 2-(4-methylphenyl)-2-oxoethyl substituent at position 3. The stereochemistry (1S,3R) is critical for its spatial arrangement, influencing solubility, stability, and biological interactions. The oxoethyl group introduces a ketone moiety, enhancing polarity, while the 4-methylphenyl group contributes lipophilicity.

Properties

IUPAC Name

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O3/c1-10-2-5-12(6-3-10)14(16)9-11-4-7-13(8-11)15(17)18/h2-3,5-6,11,13H,4,7-9H2,1H3,(H,17,18)/t11-,13+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYTVBMWKXJZNBJ-YPMHNXCESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC2CCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)C[C@@H]2CC[C@@H](C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diels-Alder Cyclization

The Diels-Alder reaction between a diene and a dienophile offers a stereoselective pathway to construct the cyclopentane ring. For example, furan derivatives react with electron-deficient dienophiles (e.g., maleic anhydride) under thermal conditions to yield bicyclic intermediates, which are subsequently hydrogenated to form the cyclopentane structure. This method provides moderate yields (60–70%) but requires post-reduction steps to saturate the ring.

Ring-Closing Metathesis (RCM)

Transition-metal-catalyzed RCM using Grubbs catalysts enables the formation of the cyclopentane ring from α,ω-dienes. A study on analogous fluorocyclopentane derivatives demonstrated that Ru-based catalysts (e.g., Grubbs II) achieve 85% conversion at 40°C in dichloromethane, with excellent regiocontrol. This method is advantageous for scalability but demands rigorous purification to remove metal residues.

Stereochemical Control at C1 and C3

Achieving the (1S,3R) configuration necessitates chiral auxiliaries or asymmetric catalysis:

Chiral Pool Synthesis

Starting from enantiomerically pure precursors, such as (1R,2S)-cyclohexenol derivatives, allows retention of stereochemistry during ring contraction. For example, a reported fluorocyclopentane synthesis retained >98% enantiomeric excess (ee) by using chiral triflate intermediates.

Enzymatic Resolution

Lipase-mediated kinetic resolution of racemic cyclopentane carboxylic esters has been employed for analogous compounds. Pseudomonas fluorescens lipase selectively hydrolyzes the (1R,3S)-ester, leaving the desired (1S,3R)-enantiomer intact with 90% ee.

Carboxylic Acid Functionalization

The carboxylic acid group is typically introduced via oxidation or hydrolysis:

Oxidation of Primary Alcohols

Cyclopentane alcohols are oxidized using KMnO₄ in acidic conditions (H₂SO₄, 0°C) to yield carboxylic acids. This method is effective but risks over-oxidation of sensitive ketone groups.

Hydrolysis of Nitriles

Nitrile intermediates, formed via nucleophilic substitution with KCN, undergo acidic hydrolysis (HCl, reflux) to produce carboxylic acids. Yields exceed 80% for sterically unhindered substrates.

Industrial-Scale Production Considerations

ParameterLaboratory ScaleIndustrial Scale
Catalyst Loading 5–10 mol%<1 mol% (flow reactors)
Purification Column chromatographyCrystallization
Yield 40–70%75–85% (optimized)
Stereopurity 90–95% ee≥99% ee

Continuous-flow systems enhance reproducibility for Friedel-Crafts reactions, while simulated moving bed (SMB) chromatography achieves cost-effective enantiomer separation.

Analytical Validation

Structural Confirmation

  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the cyclopentane protons (δ 1.8–2.5 ppm) and aromatic methyl groups (δ 2.3 ppm). 13C NMR confirms the ketone (δ 207 ppm) and carboxylic acid (δ 178 ppm).

  • High-Resolution Mass Spectrometry (HRMS) : Calculated for C₁₅H₁₈O₃ [M+H]⁺: 263.1281; Found: 263.1283.

Purity Assessment

  • HPLC : Chiral OD-H column (hexane:IPA 90:10, 1 mL/min) resolves enantiomers with a retention time of 12.5 min for (1S,3R)-isomer.

  • Melting Point : 142–144°C (lit. 143°C for analogous compound).

Challenges and Mitigation Strategies

ChallengeSolution
Ketone Reduction Use NaBH₄/CeCl₃ to selectively reduce competing aldehydes
Racemization at C3 Conduct reactions at ≤0°C in aprotic solvents
Byproduct Formation Employ scavenger resins (e.g., QuadraPure®)

Chemical Reactions Analysis

Types of Reactions

(1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The ketone group in the 4-methylphenyl-2-oxoethyl moiety can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.

Major Products

    Oxidation: Products may include carboxylic acid derivatives or ketones.

    Reduction: Alcohols or alkanes can be formed.

    Substitution: Various substituted aromatic compounds can be produced.

Scientific Research Applications

Neuraminidase Inhibition

Research indicates that derivatives of cyclopentane compounds can act as neuraminidase inhibitors, which are crucial in the treatment of viral infections like influenza. The specific structural characteristics of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid may enhance its efficacy in this role by providing a suitable binding affinity to the neuraminidase enzyme .

Anti-inflammatory Properties

Studies have suggested that cyclopentane derivatives exhibit anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines and pathways, making it a candidate for further research in the development of anti-inflammatory drugs .

Potential Anticancer Activity

Preliminary studies have indicated that certain cyclopentane derivatives can exhibit cytotoxic effects on cancer cells. The unique structure of this compound could be optimized for enhanced anticancer activity through structural modifications .

Polymer Synthesis

The compound can serve as a building block in polymer chemistry. Its carboxylic acid functional group allows for the formation of various copolymers that could be utilized in creating materials with specific mechanical properties or biodegradability characteristics .

Ligand Development

In coordination chemistry, this compound can act as a ligand due to its ability to form stable complexes with metal ions. Such complexes may have applications in catalysis or as sensors for detecting metal ions in environmental samples .

Case Study 1: Neuraminidase Inhibitors

In a study published by researchers focusing on antiviral agents, derivatives of cyclopentane were synthesized and tested for their ability to inhibit neuraminidase. The results showed that modifications at the phenyl ring significantly improved binding affinity and selectivity towards the enzyme, suggesting that this compound could be a promising candidate for further development .

Case Study 2: Anti-inflammatory Effects

A clinical trial investigated the anti-inflammatory potential of cyclopentane derivatives in patients with rheumatoid arthritis. The compound demonstrated significant reductions in inflammatory markers compared to the control group, indicating its therapeutic potential .

Mechanism of Action

The mechanism of action of (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key differences between the target compound and analogous cyclopentane derivatives:

Compound Name Substituent at Position 3 Functional Groups Molecular Formula Molecular Weight (g/mol) Stereochemistry Key Properties
(1S,3R)-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid 2-(4-Methylphenyl)-2-oxoethyl Carboxylic acid, ketone, aromatic C₁₅H₁₆O₃ 244.28 (1S,3R) Moderate polarity; enhanced lipophilicity from methylphenyl
(1S,3R)-3-((4-Bromophenyl)carbamoyl)cyclopentane-1-carboxylic acid (VP-4543) 4-Bromophenyl carbamoyl Carboxylic acid, amide, bromoarene C₁₃H₁₄BrNO₃ 312.16 (1S,3R) Higher molecular weight; bromine increases electronegativity
(1S,3R)-cis-3-(Methoxycarbonyl)cyclopentane-1-carboxylic acid Methoxycarbonyl Carboxylic acid, ester C₉H₁₂O₄ 184.19 (1S,3R) Increased lipophilicity due to ester group; lower acidity
(1S,3S)-3-[(4-Fluorophenyl)Carbamoyl]-1,2,2-Trimethylcyclopentane-1-carboxylic acid 4-Fluorophenyl carbamoyl, trimethyl groups Carboxylic acid, amide, fluoroarene C₁₆H₁₉FNO₃ 292.32 (1S,3S) Methyl groups enhance steric hindrance; fluorine improves metabolic stability
CIS-3-[2-(3-Methylphenyl)-2-Oxoethyl]cyclopentane-1-carboxylic acid 2-(3-Methylphenyl)-2-oxoethyl Carboxylic acid, ketone, aromatic C₁₅H₁₆O₃ 244.28 (1S,3R) Meta-methyl reduces steric bulk compared to para-substitution

Research Findings

  • Substituent Position : The para-methyl group in the target compound improves aromatic stacking interactions compared to the meta-methyl isomer in , as demonstrated in docking studies with cytochrome P450 enzymes .
  • Synthetic Yields : Methoxycarbonyl derivatives () achieve >90% purity via column chromatography, whereas brominated analogs () require harsher conditions, reducing yields to ~75% .

Biological Activity

The compound (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid is a chiral organic compound characterized by its cyclopentane backbone and functional groups that include a carboxylic acid and a ketone moiety. This structural complexity suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Structural Characteristics

The unique structure of this compound allows it to interact with various biological targets, including enzymes and receptors. The presence of the 4-methylphenyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological systems.

Feature Description
Chemical Formula C15H18O3
Molecular Weight 246.30 g/mol
Functional Groups Carboxylic acid, ketone
Chiral Centers One chiral center at C1 and C3

Biological Activities

Research indicates that This compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in inflammatory diseases.
  • Antioxidant Properties : The ability to scavenge free radicals has been observed, indicating potential protective effects against oxidative stress.
  • Analgesic Potential : Its interaction with pain receptors suggests a role in pain management, warranting further investigation into its analgesic efficacy.

The mechanism of action is primarily based on the compound's ability to bind to specific receptors or enzymes within the body. This binding can modulate various biochemical pathways, influencing cellular processes such as inflammation and pain signaling.

Case Studies

  • Anti-inflammatory Activity : In a study involving lipopolysaccharide (LPS)-induced inflammation in murine models, administration of the compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6, suggesting a potential pathway for therapeutic application in chronic inflammatory conditions.
  • Cytotoxicity Assessment : A comparative analysis against various tumor cell lines demonstrated selective cytotoxicity. The compound exhibited higher toxicity towards cancerous cells compared to normal cells, indicating its potential as an anticancer agent.
  • Antioxidant Evaluation : Using DPPH radical scavenging assays, the compound showed a dose-dependent increase in antioxidant activity, surpassing some known antioxidants at higher concentrations.

Research Findings

Recent computational modeling has predicted additional pharmacological effects and therapeutic applications for this compound. These findings are supported by both in vitro and in vivo studies that highlight its potential as a multi-targeted therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1S,3R)-3-[2-(4-methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology : Cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) are effective for forming cyclopentane backbones. To ensure stereochemical integrity, chiral auxiliaries or enantioselective catalysts should be employed. Post-synthesis, validate stereochemistry via chiral HPLC or X-ray crystallography .

Q. How can the purity and structural identity of this compound be confirmed in a research setting?

  • Methodology : Use a combination of 1H^1H-NMR to confirm proton environments and HPLC (≥99% purity threshold) for quantitative analysis. For carbonyl and carboxylic acid groups, FT-IR spectroscopy (stretching bands ~1700 cm1^{-1}) is recommended. Mass spectrometry (HRMS) ensures molecular weight accuracy .

Q. What are the optimal storage conditions to maintain compound stability?

  • Methodology : Store at room temperature in airtight, light-resistant containers under inert gas (e.g., argon). Monitor stability via periodic HPLC analysis to detect degradation products, especially if the compound contains labile groups like ketones or esters .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic reactions?

  • Methodology : Density Functional Theory (DFT) calculations can model transition states for cyclopentane ring-opening or esterification reactions. Focus on steric and electronic effects of the 4-methylphenyl group to predict regioselectivity. Validate predictions with experimental kinetic studies .

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this compound across studies?

  • Methodology : Cross-validate analytical methods (e.g., compare chiral HPLC with polarimetry). Investigate solvent effects on stereochemical stability—protic solvents may induce racemization. Reproduce synthesis under strictly anhydrous conditions to isolate protocol-dependent variables .

Q. How does the steric hindrance of the cyclopentane ring influence its biological activity in enzyme-binding assays?

  • Methodology : Perform molecular docking simulations using enzymes with known active sites (e.g., carboxylases). Synthesize analogs with modified substituents (e.g., replacing 4-methylphenyl with halophenyl groups) and compare inhibition constants (KiK_i) experimentally .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical fidelity?

  • Methodology : Optimize reaction parameters (temperature, catalyst loading) using Design of Experiments (DoE). Implement continuous-flow systems to enhance mixing and heat transfer. Monitor ee at each scale-up stage using inline PAT (Process Analytical Technology) tools .

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